2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Description
2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with phenyl groups at positions 2 and 3 and a carboxylic acid moiety at position 4. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and chemical research.
Properties
Molecular Formula |
C19H13N3O2 |
|---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
2,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C19H13N3O2/c23-19(24)15-11-20-18-16(13-7-3-1-4-8-13)17(21-22(18)12-15)14-9-5-2-6-10-14/h1-12H,(H,23,24) |
InChI Key |
NLEBFRYBQZSEGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=CC(=CN3N=C2C4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves cyclocondensation reactions. One common method includes the reaction of 3-aminopyrazole with β-dicarbonyl compounds under acidic or basic conditions. The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid. Industrial production methods may involve more scalable processes, including continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where halogenated derivatives are formed using reagents like thionyl chloride or phosphorus tribromide.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions include oxidized, reduced, and substituted derivatives, which can be further utilized in various applications.
Scientific Research Applications
2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. It is often studied for its potential as a therapeutic agent.
Medicine: Due to its pharmacological properties, it is investigated for use in drug design and development, particularly as inhibitors of specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique photophysical properties, making it valuable in material science and nanotechnology.
Mechanism of Action
The mechanism of action of 2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The compound binds to the active site of the enzyme, blocking its activity and leading to cell cycle arrest and apoptosis in cancer cells. The pathways involved in its mechanism of action include the inhibition of kinase activity and the induction of apoptotic signaling cascades.
Comparison with Similar Compounds
Substituent Effects
- 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid (CAS 739364-95-5): Substituents: Methyl groups at position 2. Synthesis: Produced via cyclocondensation of ethyl acetoacetate, hydrazine, and ethyl 2-formyl-3-oxopropionate, followed by ester hydrolysis .
- 5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid (CAS 90349-23-8): Substituents: Methyl groups at positions 5 and 7, phenyl at position 3. Synthesis: Not detailed in evidence, but likely involves multi-step substitutions similar to other pyrazolo[1,5-a]pyrimidines. Key Difference: Additional methyl groups may improve solubility but reduce aromatic interactions critical for bioactivity .
- 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic Acid (CAS 197367-75-2): Substituents: Oxo group at position 5. Synthesis: Derived from imine formation and cyclocondensation reactions.
Enzyme Inhibition
4-(4-Chlorobenzyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic Acid :
- Activity: Acts as an Aldose Reductase Differential Inhibitor (ARDI), selectively blocking glucose and glutathione conjugate metabolism without affecting detoxification of toxic aldehydes .
- Comparison: The diphenyl variant’s phenyl groups may enhance hydrophobic binding to enzyme pockets, but specificity could be compromised due to bulkier substituents.
- 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic Acid (CAS 1015846-76-0): Activity: No specific data provided, but chloro and methyl groups often improve metabolic stability and target affinity in drug candidates .
Antimicrobial Activity
- Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones (e.g., compounds 4a-p): Activity: None showed significant antimicrobial effects against Gram-positive/-negative bacteria or fungi .
Physicochemical Properties
Biological Activity
2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a pyrazolo[1,5-a]pyrimidine framework with two phenyl groups at the 2 and 3 positions and a carboxylic acid functional group at the 6 position. Its molecular formula is C19H13N3O2, and it has a molecular weight of approximately 315.3 g/mol .
Structural Characteristics
The structural characteristics of this compound contribute to its biological activity. The presence of the carboxylic acid group enhances its solubility in biological systems, potentially allowing for better interaction with various biological targets. The dual phenyl substitution may influence its electronic properties and binding affinity to target proteins .
Biological Activities
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of pyrazolo[1,5-a]pyrimidine have shown promise as anticancer agents by inhibiting specific cancer cell lines .
- Enzyme Inhibition : Certain pyrazolo derivatives have been identified as selective inhibitors for various enzymes, which could be leveraged for therapeutic applications .
- Psychopharmacological Effects : Some derivatives have demonstrated potential psychotropic effects, indicating a possible role in treating neurological disorders .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that it may interact with specific receptors or enzymes involved in cellular signaling pathways. Understanding these interactions is crucial for optimizing the compound's pharmacological profile .
Comparative Analysis
To further elucidate the uniqueness of this compound compared to similar compounds, the following table summarizes key features:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 1,3-Diphenyl-1H-pyrazole-4-carboxylic acid | Pyrazole | Lacks pyrimidine component; different activity profile. |
| 2-Amino-6-fluoropyrazolo[1,5-a]pyrimidine | Fluorinated derivative | Different halogen substitution affects reactivity. |
| 4-Amino-pyrazolo[1,5-a]pyrimidine | Amino derivative | Exhibits different biological activities due to amino group. |
| 1-(4-Chlorophenyl)-3-(phenyl)-1H-pyrazole | Chlorinated pyrazole | Altered electronic properties due to chlorine substitution. |
The unique combination of the dual phenyl groups and the carboxylic acid functionality in this compound may enhance its solubility and interaction with biological targets compared to other derivatives .
Case Studies
Several studies have explored the biological activity of similar compounds:
- Anticancer Studies : A study reported that pyrazolo[1,5-a]pyrimidines exhibit significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways .
- Enzyme Inhibition : Research highlighted that certain derivatives selectively inhibit kinases involved in cancer progression. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy .
- Psychopharmacological Research : Investigations into the effects of related compounds on neurotransmitter systems suggest potential applications in treating anxiety and depression disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
